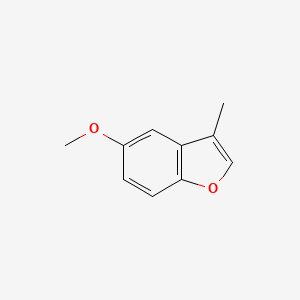

5-Methoxy-3-methylbenzofuran

説明

Contextualizing Benzofuran Scaffolds in Medicinal Chemistry and Drug Discovery

The benzofuran moiety, which consists of a furan ring fused to a benzene ring, is a foundational structure in the development of new therapeutic agents. cuestionesdefisioterapia.com This heterocyclic system is prevalent in a vast number of biologically active natural and synthetic compounds. tandfonline.comrsc.org The inherent chemical properties of the benzofuran scaffold have made it a "privileged structure" in medicinal chemistry, attracting significant attention from researchers for its wide-ranging pharmacological applications. rsc.orgresearchgate.net

Benzofuran derivatives are known to exhibit a diverse array of biological activities, including antimicrobial, antifungal, antiviral, antitumor, anti-inflammatory, and antioxidant properties. rsc.orgfrontiersin.orgresearchgate.net This versatility makes them valuable starting points for designing and synthesizing new drugs. researchgate.netcancerresgroup.us For instance, some benzofuran-based compounds have been investigated for their potential in treating skin diseases, neurodegenerative disorders like Alzheimer's disease, and various types of cancer. rsc.orgfrontiersin.orgrsc.org The ability to modify the core benzofuran structure allows medicinal chemists to fine-tune the pharmacological properties of the resulting molecules, aiming to enhance efficacy and selectivity for specific biological targets. tandfonline.com

Rationale for Investigating 5-Methoxy-3-methylbenzofuran as a Core Chemical Entity

This compound serves as a significant chemical entity for investigation due to its specific substitution pattern on the benzofuran core. The presence of a methoxy group at the 5-position and a methyl group at the 3-position can influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn may affect its biological activity and how it interacts with biological targets. cymitquimica.com

While direct pharmacological data on this compound is limited in the provided results, its derivatives have been synthesized and studied. For example, it is a known precursor in the synthesis of other functionalized benzofurans, such as this compound-2-carboxylic acid and its ethyl ester. cymitquimica.comsigmaaldrich.cn The investigation of such derivatives is driven by the established principle that substituents on the benzofuran ring play a crucial role in determining the compound's biological effects. rsc.org The study of (this compound-2-yl)(phenyl)methanone, a ketone derivative, points to the ongoing exploration of compounds built upon this specific scaffold for potential therapeutic applications. cancerresgroup.us The synthesis of this and related molecules underscores the academic interest in the this compound framework as a building block for new chemical entities with potential pharmacological value. google.comrsc.org

Historical Development of Benzofuran Derivatives in Pharmaceutical Research

The journey of benzofuran in pharmaceutical research began with its first synthesis by Perkin in 1870. rsc.org Since then, the field has expanded significantly, with researchers discovering numerous benzofuran derivatives from both natural sources and synthetic routes. cuestionesdefisioterapia.comresearchgate.net These compounds have become increasingly important in drug discovery due to their potent and diverse biological activities. rsc.org

Several clinically approved drugs contain the benzofuran scaffold, highlighting its therapeutic importance. tandfonline.com A notable example is Amiodarone, a complex benzofuran derivative widely used as a broad-spectrum antiarrhythmic drug. nih.gov Other naturally occurring benzofurans like psoralen and angelicin have been utilized in dermatology. rsc.org The continuous discovery of new benzofuran-based compounds with potential applications against cancer, infections, and other diseases has solidified the scaffold's role in modern medicinal chemistry. rsc.orgnih.gov The development of novel synthetic methods has further accelerated research, allowing for the creation of complex and diverse benzofuran derivatives for pharmacological screening. rsc.orgresearchgate.net

Research Findings on Benzofuran Derivatives

The following table summarizes the biological activities observed in various studies on benzofuran derivatives, illustrating the broad therapeutic potential of this class of compounds.

| Activity | Description of Findings | Relevant Compounds Mentioned | Citations |

| Antimicrobial | Benzofuran derivatives have shown potent activity against various bacterial (Gram-positive and Gram-negative) and fungal strains. tandfonline.com Some synthetic derivatives exhibited activity comparable or superior to reference antibiotic drugs. tandfonline.com | Benzofuran-quinazolines, Benzofuran-isoxazoles | nih.govnih.gov |

| Anticancer | Numerous natural and synthetic benzofuran scaffolds have demonstrated significant inhibitory potency against a range of human cancer cell lines. researchgate.netrsc.org Certain derivatives show selectivity for cancer cells over normal cells. researchgate.net | Silvestrol, (5-hydroxy-4-phenylbenzofuran-2-yl)(4-methoxyphenyl)methanone | researchgate.netcancerresgroup.us |

| Neuroprotective | Benzofuran scaffolds have been identified as potential inhibitors of amyloid-beta (Aβ) fibril formation, a key pathological event in Alzheimer's disease. frontiersin.org | Oral active benzofuran analog (unspecified) | nih.gov |

| Anti-inflammatory | Research has indicated that benzofuran structures can possess anti-inflammatory properties. frontiersin.org | Not specified | frontiersin.org |

| CYP2A6 Inhibition | Certain benzofuran derivatives have been shown to be potent and selective inhibitors of the human cytochrome P450 2A6 (CYP2A6) enzyme, which is involved in nicotine metabolism. jst.go.jp | 4-methoxybenzofuran, Methoxalen | jst.go.jp |

特性

IUPAC Name |

5-methoxy-3-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-6-12-10-4-3-8(11-2)5-9(7)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSNEXVRVTXGIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30523010 | |

| Record name | 5-Methoxy-3-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30523010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7182-30-1 | |

| Record name | 5-Methoxy-3-methylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7182-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-3-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30523010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5-methoxy-3-methylbenzofuran and Its Derivatives

Strategies for the Construction of the 5-Methoxy-3-methylbenzofuran Core

The fundamental architecture of this compound can be assembled through several strategic approaches, ranging from classical cyclization reactions to more contemporary catalytic methods.

The synthesis of the benzofuran nucleus, particularly one bearing specific substituents like a 5-methoxy and a 3-methyl group, often begins with appropriately substituted phenolic precursors. A common classical strategy involves the reaction of a p-methoxyphenol derivative with a reagent that provides the atoms for the furan ring.

One direct method involves the methylation of 3-methyl-benzofuran-5-ol using a methylating agent such as methyl iodide to yield this compound. google.com Another well-established route is the Perkin rearrangement. For instance, a related structure, 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid, was efficiently synthesized from 3-bromo-4-methyl-6,7-dimethoxycoumarin using a microwave-assisted Perkin rearrangement in the presence of sodium hydroxide in ethanol, achieving a 99% yield in just 5 minutes. nih.gov A similar strategy can be adapted for the target molecule by starting with the corresponding 7-methoxy-4-methylcoumarin derivative.

A versatile approach starts with a substituted o-hydroxyacetophenone. For example, 1-(2-hydroxy-5-methoxyphenyl)ethanone can be reacted with chloroacetonitrile in the presence of potassium carbonate to form an intermediate that cyclizes to yield this compound-2-carbonitrile. rsc.org A similar strategy using ethyl bromoacetate instead of chloroacetonitrile, followed by cyclization, is a common route to benzofuran-2-carboxylates, which can be further modified. google.com

Table 1: Selected Synthetic Routes to the Benzofuran Core

| Starting Material(s) | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 3-Methyl-benzofuran-5-ol | Methyl iodide (MeI) | This compound | google.com |

| 1-(2-Hydroxy-5-methoxyphenyl)ethanone, Chloroacetonitrile | K₂CO₃, DMF | This compound-2-carbonitrile | rsc.org |

| 3-Bromo-7-methoxy-4-methylcoumarin | NaOH, Ethanol, Reflux | 6-Methoxy-3-methylbenzofuran-2-carboxylic acid | clockss.org |

Once the this compound core is formed, further functionalization can be achieved. The directing effects of the existing methoxy and methyl groups play a crucial role in determining the position of new substituents. Electrophilic substitution reactions, such as acylation, are common. For example, Friedel-Crafts acylation of 5-methoxy-2-methylbenzofuran with acetyl chloride leads to the introduction of an acetyl group at the C3 position. eujournal.orgresearchgate.net In the case of this compound, the C2 position is the most likely site for such electrophilic attacks. Functionalization on the benzene ring is also possible, with the electron-donating methoxy group directing incoming electrophiles primarily to the C4 and C6 positions.

Synthesis of Functionalized this compound Analogues

Building upon the core structure, a variety of functional groups can be introduced to create a diverse library of analogues.

Carboxylic acids, esters, and amides are common functionalities introduced onto the benzofuran scaffold, often serving as handles for further synthetic transformations.

Carboxylic Acids and Esters: The synthesis of benzofuran-2-carboxylic acids can be achieved directly through methods like the Perkin rearrangement of 3-bromocoumarins. nih.gov Alternatively, hydrolysis of the corresponding esters or nitriles provides another route. For example, ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate can be hydrolyzed with potassium hydroxide in ethanol to yield 5-methoxy-2-methyl-benzofuran-3-carboxylic acid. chemicalbook.com Esters are typically synthesized either by direct esterification of the carboxylic acid or during the ring-forming step itself, such as by using ethyl bromoacetate in the cyclization reaction. google.com

Amides: Amide derivatives are generally prepared from the corresponding carboxylic acids. The carboxylic acid is first converted to a more reactive species, such as an acyl chloride using oxalyl chloride or thionyl chloride, which is then reacted with an appropriate amine. researchgate.net For instance, 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylic acid can be converted to its carboxamide derivative. researchgate.netnih.gov Direct coupling methods using reagents like HATU or EDC are also commonly employed.

Ketone and hydrazide derivatives serve as important intermediates for constructing more complex heterocyclic systems.

Ketones: Ketones are typically introduced via Friedel-Crafts acylation. A key precursor, 3-acetyl-5-methoxy-2-methylbenzofuran, is synthesized from 5-methoxy-2-methylbenzofuran. eujournal.orgresearchgate.net Aryl ketones, such as (this compound-2-yl)(phenyl)methanone, can also be prepared, providing a scaffold for further derivatization. cancerresgroup.us

Hydrazides: Hydrazide derivatives are often synthesized from ketone precursors. For example, 3-acetyl-5-methoxy-2-methylbenzofuran reacts with cyanoacetylhydrazine to produce a key hydrazide-hydrazone intermediate, N'-[1-(5-methoxy-2-methylbenzofuran-3-yl)ethylidene]-2-cyanoacetohydrazide. eujournal.orgresearchgate.net This intermediate is a versatile building block for a range of heterocyclic syntheses. eujournal.orgresearchgate.net

The this compound scaffold can be annulated or appended with various heterocyclic rings, leading to hybrid molecules with novel structures.

Pyrazole: Benzofuran-pyrazole hybrids can be synthesized by reacting hydrazide-hydrazone intermediates with reagents that facilitate cyclization. eujournal.orgresearchgate.netrsc.org For example, the cyanoacetohydrazide derivative of 3-acetyl-5-methoxy-2-methylbenzofuran undergoes cyclization to form a pyrazole ring. eujournal.orgresearchgate.net

Isoxazole: Isoxazoles are commonly formed via 1,3-dipolar cycloaddition reactions. niscpr.res.inresearchgate.net A typical route involves the reaction of an alkyne-functionalized benzofuran with a nitrile oxide, which is generated in situ from an aldoxime. niscpr.res.in Another method involves the cyclization of benzofuran-chalcone derivatives with hydroxylamine hydrochloride. researchgate.net

Triazole: The 1,2,3-triazole ring is frequently introduced using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". derpharmachemica.com This involves reacting a terminal alkyne-bearing benzofuran with an organic azide. derpharmachemica.comresearchgate.net

Thiophene: Thiophene rings can be constructed using the Gewald reaction. The hydrazide-hydrazone derived from 3-acetyl-5-methoxy-2-methylbenzofuran can react with a ketone (like cyclopentanone) and elemental sulfur in the presence of a base to yield a substituted thiophene. eujournal.orgresearchgate.net

Thiazole: Thiazole derivatives can be synthesized from appropriately functionalized benzofurans. For instance, α-haloketones derived from acetylbenzofurans can react with thioamides or thiourea to form the thiazole ring. tsijournals.com

Pyridine: Pyridone derivatives have been synthesized from the hydrazide-hydrazone of 3-acetyl-5-methoxy-2-methylbenzofuran by reaction with active methylene compounds like acetylacetone or benzylidenemalononitrile. eujournal.orgresearchgate.net This cyclocondensation reaction provides a direct route to highly substituted pyridine rings attached to the benzofuran core. eujournal.orgresearchgate.net

Table 2: Synthesis of Heterocyclic Derivatives from Benzofuran Precursors

| Benzofuran Precursor | Key Reagents/Reaction | Heterocyclic Product | Reference |

|---|---|---|---|

| Hydrazide-hydrazone derivative | Cyclization | Pyrazole derivative | eujournal.orgresearchgate.net |

| Alkyne-functionalized benzofuran, Aldoxime | 1,3-Dipolar cycloaddition | Isoxazole derivative | niscpr.res.in |

| Alkyne-functionalized benzofuran, Organic azide | Cu(I)-catalyzed cycloaddition (Click Chemistry) | 1,2,3-Triazole derivative | derpharmachemica.comresearchgate.net |

| Hydrazide-hydrazone derivative, Cyclopentanone, Sulfur | Gewald Reaction | Thiophene derivative | eujournal.orgresearchgate.net |

Halogenation and Alkylation Strategies for Structural Diversification of this compound Derivatives

The introduction of halogen atoms and alkyl groups onto the this compound core is a fundamental approach to diversifying its structure and modulating its physicochemical properties. The electron-donating nature of the methoxy group at the 5-position and the methyl group at the 3-position influences the regioselectivity of these electrophilic substitution reactions.

Halogenation of benzofuran derivatives is a well-established method for creating reactive intermediates amenable to further functionalization. For instance, in related methoxy-substituted benzofuran systems, regioselective halogenation has been achieved. Microwave-assisted bromination of coumarin precursors bearing methoxy groups with N-bromosuccinimide (NBS) has been shown to be highly regioselective. This suggests that similar strategies could be applied to this compound to introduce halogens at specific positions, likely directed by the activating methoxy group. The positions most susceptible to electrophilic attack on the benzofuran ring are generally C2, C4, C6, and C7. The presence of the methoxy group at C5 strongly activates the C4 and C6 positions for electrophilic substitution.

Alkylation, including formylation and the introduction of aminomethyl groups via the Mannich reaction, further expands the diversity of accessible derivatives. The Vilsmeier-Haack reaction, which employs a substituted formamide and phosphorus oxychloride, is a classic method for formylating electron-rich aromatic rings and could be applied to this compound. wikipedia.orgorganic-chemistry.org For example, the Vilsmeier-Haack formylation of 3-acetoxy-6-methoxy-4-methylbenzofuran resulted in the formation of a 2-carbaldehyde derivative, albeit with an unexpected side product. scispace.com This indicates that the 2-position of the furan ring is also susceptible to substitution.

The Mannich reaction provides a route to aminomethylated derivatives. Studies on hydroxy- and methoxy-substituted 3-methylbenzofuran-2-carboxylates have demonstrated the feasibility of introducing aminomethyl groups, typically at the position adjacent to the activating hydroxyl or methoxy group. zenodo.org For instance, methyl 5-hydroxy-3-methylcoumarilate undergoes Mannich reactions with various amines to yield 4-aminomethyl derivatives. zenodo.org Its methoxy analog was also used to prepare Mannich bases via its chloromethyl derivative. zenodo.org These examples suggest that this compound could undergo similar aminomethylation reactions, likely at the C4 or C6 position.

Table 1: Examples of Halogenation and Alkylation Reactions on Related Benzofuran Scaffolds

| Starting Material | Reagents and Conditions | Product | Reaction Type | Reference |

| Coumarin Precursors with Methoxy Groups | N-Bromosuccinimide (NBS), Acetonitrile, Microwave (80°C, 5 min) | 3-Bromocoumarins | Bromination | |

| 3-Acetoxy-6-methoxy-4-methylbenzofuran | Phosphorus Oxychloride, Dimethylformamide | 3-Chloro-6-methoxy-4-methylbenzofuran-2-carbaldehyde | Vilsmeier-Haack Formylation/Halogenation | scispace.com |

| Methyl 5-hydroxy-3-methylcoumarilate | Paraformaldehyde, Benzylamine | Methyl 4-benzylaminomethyl-5-hydroxy-3-methylcoumarilate | Mannich Reaction | zenodo.org |

| Methyl 6-methoxy-3-methylcoumarilate | Paraformaldehyde, Acetic Acid (Chloromethylation) then Morpholine | Methyl 5-morpholinomethyl-6-methoxy-3-methylcoumarilate | Mannich Reaction (via chloromethyl intermediate) | zenodo.org |

Development of Piperazine-Substituted Benzofuran Scaffolds with this compound Moiety

The incorporation of a piperazine ring into the benzofuran structure is a widely explored strategy in medicinal chemistry, as this combination often leads to compounds with significant biological activity. nih.govmdpi.comrsc.orgmdpi.com The synthesis of such hybrids typically involves the reaction of an activated benzofuran derivative with piperazine or a substituted piperazine.

A common synthetic route involves the nucleophilic substitution of a halogenated benzofuran with piperazine. mdpi.com For example, a key benzofuran–piperazine intermediate can be prepared by reacting a suitable precursor with piperazine in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures. mdpi.com This intermediate can then be further functionalized by reacting it with various electrophiles to introduce diverse substituents on the second nitrogen of the piperazine ring. mdpi.com

Another approach involves the initial synthesis of a benzofuran core bearing a side chain that can be converted to a piperazine-containing moiety. For instance, N-(2-methoxy-3-dibenzofuranyl)-2-chloroacetamide has been reacted with various substituted piperazines to yield a series of dibenzofuran-piperazine derivatives. tandfonline.com While this example uses a dibenzofuran core, the synthetic principle is applicable to this compound. A plausible strategy would involve the initial functionalization of this compound to introduce a reactive group (e.g., a haloacetyl group) that can subsequently be coupled with piperazine.

The development of these scaffolds has led to the identification of compounds with a range of biological activities, including anticancer and anti-inflammatory properties. nih.govrsc.orgthieme-connect.com The specific substitution pattern on both the benzofuran ring and the piperazine moiety plays a crucial role in determining the biological profile of the final compound. mdpi.comrsc.org

Table 2: Synthetic Strategies for Piperazine-Substituted Benzofuran Derivatives

| Benzofuran Precursor Type | Coupling Partner | Reaction Conditions | Product Type | Reference |

| Halogenated Benzofuran | Piperazine | K₂CO₃, DMF, 110°C | Benzofuran-piperazine intermediate | mdpi.com |

| N-(2-methoxy-3-dibenzofuranyl)-2-chloroacetamide | Substituted Piperazines | Not specified | Dibenzofuran-piperazine amides | tandfonline.com |

| Benzofuran with a suitable leaving group | N-Aryl Piperazine | Not specified | Hybrid compounds with anti-inflammatory and anticancer activity | mdpi.comrsc.org |

| Ethyl 5-(4-(3-aminopropanoyl)piperazin-1-yl) benzofuran-2-carboxylate | 2,4-Dinitrobenzenesulfonyl chloride | Not specified | Piperazine-benzofuran integrated dinitrobenzenesulfonamides | nih.gov |

Comprehensive Spectroscopic and Structural Elucidation of 5-methoxy-3-methylbenzofuran Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 5-Methoxy-3-methylbenzofuran and its analogues. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and connectivity.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing the core structure of this compound and its substituted derivatives.

In the ¹H-NMR spectrum of a (this compound-2-yl)(phenyl)methanone derivative, the methyl protons at the 3-position typically appear as a singlet around δ 2.45 ppm, while the methoxy protons at the 5-position resonate as a singlet at approximately δ 3.84 ppm. cancerresgroup.us The aromatic protons of the benzofuran ring and any phenyl substituents are observed in the downfield region, generally between δ 7.0 and δ 8.3 ppm. cancerresgroup.us For instance, in 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxamide, the methyl protons are observed at δ 2.68 ppm, and the methoxy protons at δ 3.98 ppm. mdpi.com

The ¹³C-NMR spectra provide complementary information. For a (this compound-2-yl)(phenyl)methanone, the carbon of the methyl group at C-3 resonates around δ 10.1 ppm, while the methoxy carbon at C-5 is found near δ 55-56 ppm. mdpi.comniscpr.res.in The carbons of the benzofuran ring and any aromatic substituents appear in the range of δ 97 to δ 160 ppm. niscpr.res.in These chemical shifts are crucial for confirming the positions of substituents on the benzofuran core.

Interactive Table: ¹H-NMR Data for Selected this compound Derivatives

| Compound | Functional Groups | ¹H-NMR Chemical Shifts (δ, ppm) |

| (this compound-2-yl)(phenyl)methanone | 3-CH₃, 5-OCH₃ | 2.45 (s, 3H), 3.84 (s, 3H), 7.55–8.23 (m, 8H) cancerresgroup.us |

| 6-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxamide | 2-CH₃, 5-OCH₃, 6-COCH₃ | 2.68 (s, 3H), 3.98 (s, 3H), 2.55 (s, 3H), 7.22 (s, 1H), 7.70 (s, 1H), 7.53 (br. s, 2H) mdpi.com |

| (3-methyl-5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2-yl)(phenyl)methanone | 3-CH₃, 5-OCH₂- | 2.62 (s, 3H), 5.40 (s, 2H), 6.90-8.09 (m, aromatic H) niscpr.res.in |

Interactive Table: ¹³C-NMR Data for Selected this compound Derivatives

| Compound | Functional Groups | ¹³C-NMR Chemical Shifts (δ, ppm) |

| (3-methyl-5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2-yl)(phenyl)methanone | 3-CH₃, 5-OCH₂- | 10.1, 61.5, 97.3, 114.4, 121.0, 121.9, 123.4, 127.3, 128.5, 128.9, 129.4, 130.0, 131.0, 131.9, 135.1, 137.4, 139.1, 145.2, 148.1, 157.5, 158.1, 158.9, 168.1, 185.3 niscpr.res.in |

| 6-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxamide | 2-CH₃, 5-OCH₃, 6-COCH₃ | 14.11, 31.61, 56.17, 103.10, 111.14, 112.81, 124.65, 130.56, 146.94, 155.49, 162.02, 164.42, 198.08 mdpi.com |

For more complex substituted benzofuran structures, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms. sciforum.net Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.

HSQC correlates the chemical shifts of protons directly bonded to carbon atoms, allowing for the unambiguous assignment of proton and carbon signals. mdpi.comunila.ac.id HMBC, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity of different fragments within the molecule. unila.ac.idresearchgate.net These techniques have been instrumental in confirming the structures of newly synthesized and naturally occurring benzofuran derivatives. mdpi.comunila.ac.id For instance, in complex benzofuran structures, 2D NMR helps to definitively place substituents on the benzofuran ring system by observing long-range correlations. unila.ac.id

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, including many benzofuran derivatives. In ESI-MS, the sample is introduced as a solution, and the resulting spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, which allows for the direct determination of the molecular weight. cancerresgroup.usmdpi.com

Tandem mass spectrometry (MS/MS) experiments, often performed with ESI, involve the selection of a specific ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. nih.govnih.gov Common fragmentation pathways for protonated benzofuran derivatives include the loss of small neutral molecules such as methanol (CH₃OH) and carbon monoxide (CO). nih.govresearchgate.net The elimination of a methyl radical (•CH₃) or formaldehyde (CH₂O) can be indicative of a methoxy group attached to the aromatic ring. nih.gov For example, in the ESI-MS/MS of (this compound-2-yl)(phenyl)methanone, a fragment ion corresponding to [M+H]⁺ at m/z 267 is observed. cancerresgroup.us

Interactive Table: ESI-MS Data for Selected this compound Derivatives

| Compound | Ionization Mode | [M+H]⁺ or [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) |

| (this compound-2-yl)(phenyl)methanone | ESI+ | 267 cancerresgroup.us | Not reported |

| 6-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxamide | ESI+ (HRMS) | 270.0737 ([M+Na]⁺) mdpi.com | Not reported |

| 2-(5-methoxy-1-benzofuran-3-yl)acetic acid | Not specified | 206.19 (Mr) nih.gov | Not reported |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound Derivatives

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

IR spectroscopy of this compound derivatives reveals characteristic absorption bands. For example, a strong absorption band in the region of 1638–1647 cm⁻¹ is indicative of a carbonyl group (C=O) in ketone derivatives. cancerresgroup.us The C-O stretching vibrations of the methoxy group typically appear around 1250 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1550–1650 cm⁻¹ range. cancerresgroup.us

Raman spectroscopy provides complementary information, particularly for symmetric vibrations. For benzofuran derivatives, strong bands corresponding to ring vibrations are observed between 1450-1650 cm⁻¹. smolecule.com A characteristic ring breathing mode, indicative of the fused ring system, can be seen at approximately 1000 cm⁻¹. smolecule.com The combined use of IR and Raman spectroscopy allows for a comprehensive vibrational analysis of these molecules. smolecule.comresearchgate.net

Interactive Table: IR Spectroscopic Data for Selected this compound Derivatives

| Compound | Key Functional Groups | Characteristic IR Absorption Bands (cm⁻¹) |

| (this compound-2-yl)(phenyl)methanone | C=O, C=C (aromatic) | 1647, 1550-1651 cancerresgroup.us |

| 6-Methoxy-2-methylbenzofuran-3-carboxylic acid | C=O (acid), C-O (methoxy) | ~1700, ~1250 |

X-ray Crystallography for Solid-State Structural Analysis of this compound Analogues

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays through a single crystal of a compound, a detailed map of electron density can be generated, from which the precise positions of all atoms in the molecule can be determined. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy in Benzofuran Research

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique in the study of benzofuran derivatives, providing valuable insights into their electronic structure and conjugation. The position and intensity of absorption bands in the UV-Vis spectrum are highly sensitive to the nature and position of substituents on the benzofuran ring system. This section explores the UV-Vis spectroscopic properties of benzofuran derivatives, with a particular focus on methoxy and methyl substituted analogues, to understand the electronic transitions within these molecules.

The electronic absorption spectra of benzofuran compounds typically exhibit multiple absorption bands, which are influenced by the substituents on the benzofuran ring. nih.gov The presence of a methoxy group, a strong electron-donating group, and a methyl group, a weak electron-donating group, on the benzofuran scaffold can cause shifts in the absorption maxima (λmax) and changes in the molar extinction coefficients (ε).

Research on various substituted benzofurans has shown that the position of the substituent significantly affects the UV spectrum. For instance, a study on isomeric methoxybenzofurans demonstrated a marked dependence of the first electronic absorption band on the position of the methoxy group. This is attributed to the interaction of the substituent's electronic effects with the π-system of the benzofuran core.

In the case of derivatives of 6-methoxy-3-methylbenzofuran, the absorption maxima have been observed to vary between 321 to 339 nm. cymitquimica.com The specific absorption is dependent on the other substituents present in the molecule. The intensity of both absorption and fluorescence can also be correlated with the substituents on the aryl ring bonded to the pyrazole moiety in these complex derivatives. cymitquimica.com

A study on benzofuran derivative bis-chalcone in ethanol revealed absorption maxima at 270 nm and 362 nm, showcasing the influence of extended conjugation on the electronic spectra. spectrabase.com Furthermore, the UV-Vis absorption spectra of certain benzofuran derivatives show two distinct absorption regions. For example, a series of 3-methylbenzofuran derivatives displayed two well-separated absorption regions, with the position and intensity of the bands being influenced by the specific substituents on the benzofuran ring. nih.gov

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are also employed to predict and interpret the UV-Vis spectra of benzofuran derivatives, providing a deeper understanding of the electronic transitions. semanticscholar.org

The following tables present a compilation of UV-Vis absorption data for various benzofuran derivatives from the literature, illustrating the impact of different substitution patterns on their spectroscopic properties.

Table 1: UV-Vis Absorption Data for Selected Benzofuran Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| 2,3-Benzofuran Mono-crown Derivative 1 | THF | 290 | Not specified | jst.go.jp |

| 2,3-Benzofuran Mono-crown Derivative 2 | THF | 284 | Not specified | jst.go.jp |

| 3-Methylbenzofuran Derivative 4a | Cyclohexane | 247.0 | Not specified | nih.gov |

| 3-Methylbenzofuran Derivative 4b | Cyclohexane | 252.4 | Not specified | nih.gov |

| 3-Methylbenzofuran Derivative 4c | Cyclohexane | 255.8 | Not specified | nih.gov |

| 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole Derivatives | Dichloromethane, Acetonitrile | 321 - 339 | Not specified | cymitquimica.com |

| Benzofuran Derivative Bis-Chalcone | Ethanol | 270, 362 | Not specified | spectrabase.com |

Table 2: First Electronic Absorption Band for a Series of Substituted Benzofurans

| Substituent Position | Nature of Substituent | Absorption Maxima (λmax, nm) | Reference |

| 4 | Methoxy | ~280 | |

| 5 | Methoxy | ~295 | |

| 6 | Methoxy | ~285 | |

| 7 | Methoxy | ~275 | |

| 4 | Nitro | ~350 | |

| 5 | Nitro | ~365 | |

| 6 | Nitro | ~355 | |

| 7 | Nitro | ~320 |

Pharmacological Activities and Biological Profiles of 5-methoxy-3-methylbenzofuran and Its Analogues

Antimicrobial Efficacy: Antibacterial and Antifungal Investigations

Benzofuran and its derivatives are recognized for their potential as antimicrobial agents. derpharmachemica.comcancerresgroup.us The structural motif of 5-Methoxy-3-methylbenzofuran has served as a foundation for the development of novel compounds with activity against a spectrum of microbial pathogens.

A variety of analogues derived from the this compound structure have been synthesized and evaluated for their antimicrobial capabilities. Halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been tested against a selection of Gram-positive cocci, Gram-negative rods, and yeasts. nih.gov

In one study, a series of novel (3-methyl-5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2-yl)(phenyl)methanones were synthesized. The antimicrobial screening of these compounds revealed that many exhibited moderate to excellent activity against the tested microbes. researchgate.net Specifically, compounds designated as 7a, 7b, and 7i showed potent activity, while compounds 7c, 7f, and 7h displayed good activity when compared to standard drugs like Gentamicin and Nystatin. researchgate.net

Another investigation focused on 1,2,3-triazole derivatives synthesized from a benzofuran precursor. These compounds were screened for antibacterial activity against several Gram-positive and Gram-negative bacteria. researchgate.net The results, summarized in the table below, indicated that many of the synthesized compounds had high inhibitory effects on the growth of the tested bacterial strains. researchgate.net Notably, compounds with fluoro, chloro, and methoxy groups on the phenyl ring attached to the triazole moiety demonstrated a significant increase in activity. researchgate.net

| Compound | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Dehydro-viniferin | Listeria monocytogenes Scott A | 4.42 (MIC), 35.3 (MBC) | bepls.com |

| Compound 7 | Gram-positive strains (various) | 16 - 64 | mdpi.com |

| Benzofuran-isoxazole hybrids (7a, 7b, 7i) | Various Bacteria & Fungi | Potent Activity | researchgate.net |

| Benzofuran-triazole hybrids (7c, 7i, 7j, 7n, 7o) | Various Bacteria (e.g., M. tuberculosis, B. subtilis) | High Activity | researchgate.net |

| 1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime (8) | S. aureus ATCC 6538, E. coli ATCC 25922 | Most Active Derivative in Series | nih.gov |

The challenge of antimicrobial resistance has spurred research into new chemical entities that can overcome existing resistance mechanisms. In this context, benzofuran derivatives have been evaluated against resistant bacterial strains. A series of {6-[(1H-1,2,3-triazol-4-yl)methoxy]-3-methylbenzofuran-2-yl}(phenyl)methanone derivatives were tested for their antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Several of these compounds demonstrated high inhibitory effects on the growth of this resistant pathogen, highlighting their potential for further development. researchgate.net

Anticancer and Cytotoxic Potentials

Benzofuran derivatives are a well-established class of compounds with significant anticancer activity, acting through various mechanisms such as apoptosis induction and inhibition of tubulin polymerization. derpharmachemica.commdpi.com Analogues of this compound have shown considerable promise in this area.

The cytotoxic effects of this compound analogues have been documented across a diverse panel of human cancer cell lines.

Leukemia: Derivatives of methyl 2-alkoxycarbonyl-benzo[b]furan-3-carboxylate have been evaluated for their antiproliferative activity. mdpi.com Compounds with a methoxy group at the C-5 position showed enhanced activity compared to unsubstituted analogues. mdpi.com For instance, a derivative with a C-5 methoxy group (35e) showed an IC₅₀ value of 39 nM against RS 4;11 leukemia cells. mdpi.com Another study found that certain bromo derivatives of benzofuran are particularly cytotoxic to K562 and HL-60 leukemic cell lines, with IC₅₀ values as low as 5.0 µM and 0.1 µM, respectively. mdpi.com

Cervix Carcinoma (HeLa): A hydrazide derivative of benzofuran (21) with a 5-OMe substituent showed excellent anticancer potency against the human cervical HeLa cancer cell line, with an IC₅₀ value of 82 nM. nih.gov Other studies have also confirmed the cytotoxic potential of benzofuran derivatives against HeLa cells. cancerresgroup.usmdpi.com

Hepatocellular Carcinoma (HepG2): A derivative, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8), demonstrated significant cytotoxic activity against HepG2 cells. mdpi.comscilit.com Another study synthesized (this compound-2-yl) (phenyl) methanone and evaluated its cytotoxic activity against HepG2 cell lines. cancerresgroup.us Furthermore, natural 3-formylbenzofuran derivatives have shown promising growth inhibition against SK-Hep-1 liver cancer cells. nih.gov

Lung Carcinoma (A549, NCI-H23): Two sets of 3-methylbenzofurans and 3-(morpholinomethyl)benzofurans have been assessed as potential anticancer agents against non-small cell lung carcinoma. nih.gov A 3-methylbenzofuran derivative with a para-methoxy group (4c) exhibited the highest antiproliferative activity against the A549 cell line, with an IC₅₀ of 1.48 µM, which is comparable to the standard drug staurosporine. nih.govnih.gov Another analogue, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8), also showed significant activity against A549 cells. mdpi.comscilit.com

| Analogue Class/Compound | Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Methyl 2-alkoxycarbonyl-benzo[b]furan-3-carboxylate (C-5 Methoxy) | RS 4;11 (Leukemia) | 39 nM | mdpi.com |

| Methyl 2-alkoxycarbonyl-benzo[b]furan-3-carboxylate (C-5 Methoxy) | Jurkat (Leukemia) | 30 nM | mdpi.com |

| 3-methylbenzofuran derivative 16b (p-methoxy group) | A549 (Lung) | 1.48 µM | nih.gov |

| Benzofuran-hydrazide derivative 21 (5-OMe) | HeLa (Cervix) | 82 nM | nih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | HepG2 (Liver) | Significant Activity | mdpi.comscilit.com |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | A549 (Lung) | Significant Activity | mdpi.comscilit.com |

| 3-(morpholinomethyl)benzofuran 16a (3-methoxy group) | NCI-H23 (Lung) | 0.49 µM | nih.gov |

A key mechanism behind the anticancer efficacy of benzofuran analogues is their ability to induce programmed cell death, or apoptosis, in malignant cells. derpharmachemica.com Studies have shown that active benzofuran derivatives trigger apoptosis through caspase-dependent pathways.

For instance, several benzofuran derivatives were found to significantly increase the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic cascade. mdpi.comresearchgate.net In K562 leukemia cells treated with cytotoxic benzofurans, caspase 3/7 activity was observed to increase by 1.5- to 5-fold. mdpi.com This indicates that these compounds effectively induce apoptosis in cancer cells. mdpi.com

Further research on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate confirmed their pro-apoptotic properties. scilit.com The derivative methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) was shown to exhibit strong pro-apoptotic effects. mdpi.comscilit.com Similarly, studies on 3-methylbenzofuran derivatives active against lung cancer cells confirmed their ability to provoke apoptosis. nih.gov The apoptotic effect of the highly active 3-methylbenzofuran derivative 4b was observed against the A549 cell line, affecting 42.05% of the cell population. nih.gov

Anti-inflammatory Properties and Immunomodulatory Effects of Benzofuran Derivatives

Benzofuran and its derivatives are recognized for possessing a wide range of biological applications, including significant anti-inflammatory and immunomodulatory activities. mdpi.combiogecko.co.nzgoogle.com These properties make them intriguing candidates for the development of new therapeutic agents for inflammatory and autoimmune disorders. biogecko.co.nzgoogle.com

The anti-inflammatory mechanism of some benzofuran hybrids has been linked to the inhibition of key signaling pathways, such as the NF-κB and MAPK pathways, which are crucial regulators of the inflammatory response. mdpi.com Research has shown that certain benzofuran-piperazine hybrids can significantly inhibit the phosphorylation levels of key proteins in these pathways, including IKKα/IKKβ, P65, ERK, JNK, and P38, in a dose-dependent manner. mdpi.com

This inhibition leads to the downregulation of pro-inflammatory mediators. mdpi.com For example, benzofuran derivatives have been shown to suppress the production of nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins like IL-6 and IL-1β. mdpi.com One study highlighted a piperazine/benzofuran hybrid (compound 5d) that exhibited an excellent inhibitory effect on the generation of NO with an IC₅₀ of 52.23 µM. mdpi.com Similarly, research on methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) found that it decreased IL-6 production in HepG2 cancer cells by 87%. mdpi.com

Furthermore, some benzofuran derivatives have demonstrated the ability to modulate the innate immune response of phagocytes, affecting processes like chemotaxis and respiratory burst, further emphasizing their potential as immunomodulatory agents. sci-hub.se

Antioxidant Activities of this compound Analogues and Reactive Oxygen Species Scavenging

Analogues of this compound are recognized for their antioxidant properties and their ability to scavenge reactive oxygen species (ROS). rsc.orgscholarena.com The overproduction of ROS can lead to oxidative stress, a condition implicated in cellular damage and various diseases. scholarena.com Benzofuran derivatives can act as antioxidants by donating a hydrogen atom or an electron to neutralize free radicals. scholarena.com

A study on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives highlighted their neuroprotective and antioxidant activities. nih.govkoreascience.krresearchgate.net One derivative, compound 1j , which features a hydroxyl (-OH) substitution at the R3 position, demonstrated notable anti-excitotoxic effects and was found to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals and inhibit lipid peroxidation in rat brain homogenate. nih.govkoreascience.krresearchgate.net Specifically, at a concentration of 100 μM, compound 1j inhibited lipid peroxidation by 62% and DPPH radical formation by 23.5%. rsc.org This suggests that the presence and position of hydroxyl groups are significant for the antioxidant capacity of these compounds. nih.govkoreascience.krresearchgate.netunica.it

Furthermore, research into a series of new heterocyclic compounds synthesized from 3-acetyl-5-methoxy-2-methylbenzofuran revealed promising antioxidant potential in several derivatives when tested using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. eujournal.orgresearchgate.net Additionally, some benzofuran derivatives have been shown to modulate ROS levels in cancer cells, which can be a strategic approach in anticancer therapy. mdpi.com For instance, certain derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one were found to have pro-oxidative effects, increasing ROS levels in K562 cancer cells, which can lead to apoptosis. mdpi.com

Table 1: Antioxidant Activity of Selected Benzofuran Derivatives

| Compound | Assay | Activity | Source |

| 1j (7-methoxy-N-(3-hydroxyphenyl)benzofuran-2-carboxamide) | DPPH radical scavenging | 23.5% inhibition at 100 μM | rsc.org |

| 1j (7-methoxy-N-(3-hydroxyphenyl)benzofuran-2-carboxamide) | Lipid Peroxidation (LPO) inhibition | 62% inhibition at 100 μM | rsc.org |

| Compounds 5, 9, 10, 11 (derivatives of 3-acetyl-5-methoxy-2-methylbenzofuran) | ABTS assay | Promising antioxidant activity | eujournal.org |

| Compounds 66a-g (substituted benzofuran derivatives) | DPPH assay | Excellent antioxidant activity | rsc.org |

Antiviral Effects, Including Against Respiratory Syncytial Virus

Benzofuran derivatives have been investigated for their antiviral properties against a range of DNA and RNA viruses. nih.govresearchgate.net A notable study highlighted the specific activity of certain benzofuran derivatives against Respiratory Syncytial Virus (RSV). nih.govresearchgate.net Specifically, compounds 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone showed targeted activity against RSV in HeLa cells. nih.govresearchgate.net

Another benzofuran derivative, isolated from Eupatorium adenophorum, also demonstrated antiviral effects against RSV strains LONG and A2, with IC50 values of 2.3 and 2.8 μM, respectively. rsc.org Further research has identified new benzofuran derivatives as STING (stimulator of interferon genes) agonists, which can induce a broad-spectrum antiviral response. nih.gov These compounds were effective against human coronaviruses, including SARS-CoV-2, by inducing IFN-I expression in a STING-dependent manner. nih.gov

Hybrid compounds incorporating the benzofuran scaffold have also shown potential. For example, hybrids of egonol, thymol, and artemisinin displayed anti-HCMV (Human Cytomegalovirus) activity. rsc.org

Table 2: Antiviral Activity of Selected Benzofuran Derivatives

| Compound | Virus | Cell Line | Activity | Source |

| 1-(7-dodecyloxy-2-benzofuranyl)ethanone | Respiratory Syncytial Virus (RSV) | HeLa | Specific activity | nih.govresearchgate.net |

| 1-(7-tridecyloxy-2-benzofuranyl)ethanone | Respiratory Syncytial Virus (RSV) | HeLa | Specific activity | nih.govresearchgate.net |

| Benzofuran derivative from Eupatorium adenophorum | RSV (LONG and A2 strains) | Not specified | IC50 = 2.3 μM and 2.8 μM | rsc.org |

| di-ABZI-3, di-ABZI-4 | Parainfluenza 3, Rhinovirus, HCoV-OC43, SARS-CoV-2 | Not specified | Antiviral properties | nih.gov |

| [di(2-acetylbenzofuranyl-7-oxy)]-n-propane | Influenza A virus | MDCK | Specific activity | nih.govresearchgate.net |

Modulation of Specific Biological Targets and Receptor Interactions

Benzofuran derivatives have been developed as ligands for melatonin receptors (MT1 and MT2), which are G-protein-coupled receptors involved in regulating various physiological functions. nih.govnih.govrsc.org The search for effective MT1 and MT2 receptor agonists is a key area of research for developing treatments for sleep and mood disorders. rsc.org

A series of N-(2-phenylbenzofuran-3-yl) ethyl amide and N-(2-arylalkylbenzofuran-3-yl) ethyl amide derivatives were synthesized and evaluated as melatonin receptor ligands. nih.gov The introduction of a 2-phenyl substituent on the benzofuran ring resulted in an agonist compound that binds more strongly than melatonin to both MT1 and MT2 subtypes. nih.gov Conversely, a 2-benzyl group in the same position led to the development of selective MT2 antagonists. nih.gov

In another study, paeoveitol D, a natural benzofuran compound, and its synthesized derivatives were evaluated for their agonistic activities on MT1 and MT2 receptors. rsc.org One derivative, compound 18 , showed EC50 values of 21.0 μM and 298.9 μM on MT1 and MT2 receptors, respectively, and demonstrated antidepressant-like effects in animal models. rsc.org The rigidification of the methoxy group in the benzofuran analogue of melatonin led to novel tricyclic analogues with high binding affinities for both MT1 and MT2 receptors. nih.gov

Table 3: Melatonin Receptor Activity of Selected Benzofuran Derivatives

| Compound | Receptor Target | Activity | Ki/EC50 Value | Source |

| N-(2-phenylbenzofuran-3-yl) ethyl amide derivative | MT1 & MT2 | Agonist | Stronger binding than melatonin | nih.gov |

| N-(2-benzylbenzofuran-3-yl) ethyl amide derivative | MT2 | Selective Antagonist | Not specified | nih.gov |

| Paeoveitol D derivative (compound 18) | MT1 | Agonist | EC50 = 21.0 μM | rsc.org |

| Paeoveitol D derivative (compound 18) | MT2 | Agonist | EC50 = 298.9 μM | rsc.org |

| Tricyclic benzofuran analogue (compound 6b) | MT1 & MT2 | Agonist | Ki = 0.07 nM (MT1), 0.08 nM (MT2) | nih.gov |

Certain benzofuran derivatives have been identified as potent inhibitors of cytochrome P450 (CYP) enzymes, particularly CYP2A6. jst.go.jpnih.gov This enzyme is involved in the metabolism of nicotine and the activation of certain procarcinogens. nih.gov

Synthetic benzofuran derivatives have shown significant inhibitory activity against CYP2A6. nih.gov For instance, 4-methoxybenzofuran exhibited an IC50 value of 2.20 μM. nih.gov Other methoxy-substituted coumarins, which share structural similarities, also act as potent inhibitors, with 5-methoxycoumarin having an IC50 of 0.13 μM. nih.gov The inhibitory potency is influenced by the position of substituents on the benzofuran ring. jst.go.jp Aromatization of the cyclohexane ring of menthofuran, a natural CYP2A6 inhibitor, to form 3-methylbenzofuran, was found to decrease the inhibitory potency. jst.go.jp

Table 4: CYP2A6 Inhibition by Benzofuran and Related Derivatives

| Compound | Activity | IC50 Value | Source |

| 4-methoxybenzofuran | Inhibitor | 2.20 μM | nih.gov |

| 5-methoxycoumarin | Inhibitor | 0.13 μM | nih.gov |

| 6-methoxycoumarin | Inhibitor | 0.64 μM | nih.gov |

| Menthofuran | Inhibitor | 1.27 μM | nih.gov |

| Methoxsalen | Inhibitor | 0.47 μM | nih.gov |

Methoxy-substituted benzofuran derivatives have emerged as a significant class of tubulin polymerization inhibitors, making them promising candidates for anticancer agents. nih.govmdpi.comnih.govacs.org Tubulin is a crucial protein for microtubule formation, which is essential for cell division. nih.gov

A series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives have been studied extensively. nih.gov The presence of a methoxy group at the C-6 position of the benzofuran ring was found to be critical for maximal activity. nih.gov For example, the 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxybenzo[b]furan derivative 4t was a highly potent inhibitor of tubulin polymerization with an IC50 value of 0.43 μM. nih.gov These compounds bind to the colchicine site on tubulin, leading to a G2-M phase arrest in the cell cycle and subsequent apoptosis. nih.gov

Another potent inhibitor is BNC105 (7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo-[b]furan), which has shown exceptional potency against cancer cells. nih.govacs.org Studies on other benzo[b]furans, such as compound 36 , also demonstrated significant inhibition of tubulin polymerization, with an activity level comparable to the well-known inhibitor combretastatin A-4. nih.gov

Table 5: Tubulin Polymerization Inhibition by Methoxy-Substituted Benzofuran Derivatives

| Compound | Activity | IC50 Value | Source |

| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxybenzo[b]furan (4t ) | Inhibitor | 0.43 μM | nih.gov |

| BNC105 | Potent Inhibitor | Not specified | nih.govacs.org |

| (E)-3-(6-methoxy-3-methyl-2-(1-(3,4,5-trimethoxyphenyl)vinyl)benzofuran-5-yl)prop-2-en-1-ol (36 ) | Inhibitor | 1.95 μM | nih.gov |

| Combretastatin A-4 (Reference) | Inhibitor | 1.86 μM | nih.gov |

Benzofuran derivatives exhibit inhibitory activity against a variety of enzymes, highlighting their therapeutic potential.

Chorismate Mutase (CM): This enzyme is a key target for developing antibacterial agents as it is present in bacteria but not in animals. nih.gov Novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives have been designed and synthesized as CM inhibitors. nih.govrsc.org Three of these compounds showed encouraging in vitro inhibition of 64–65% at a concentration of 30 μM. nih.govrsc.orgnih.govacs.org

Thioesterase Domains: The thioesterase (TE) domain of the polyketide synthase Pks13 is an essential enzyme for the survival of Mycobacterium tuberculosis. nih.govacs.orgacs.orgdundee.ac.uk A benzofuran derivative, TAM16 , was identified as a potent inhibitor of the Pks13 TE domain. nih.govacs.orgdundee.ac.uk Although its development was halted due to cardiotoxicity concerns, this research validated Pks13 as a promising target for new antitubercular drugs. nih.govacs.orgacs.orgdundee.ac.uk

Caspases: Caspases are a family of proteases that play a crucial role in apoptosis (programmed cell death). Some benzofuran derivatives have been shown to induce apoptosis in cancer cells through caspase-dependent pathways. mdpi.comnih.govmdpi.com For example, a novel synthetic benzofuran derivative, BL-038 , was found to induce apoptosis in human chondrosarcoma cells by increasing the levels of cleaved-PARP, caspase-3, and caspase-9. mdpi.com Similarly, other studies have confirmed that benzofuran derivatives can increase caspase-3 activity, leading to cell death in various cancer cell lines. mdpi.comnih.govrsc.org

Table 6: Enzyme Inhibition by Benzofuran Derivatives

| Compound Class/Derivative | Target Enzyme | Biological Effect | Source |

| 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinones | Chorismate Mutase (CM) | 64–65% inhibition at 30 μM | nih.govrsc.orgnih.govacs.org |

| TAM16 | Pks13 Thioesterase Domain | Inhibition of M. tuberculosis growth | nih.govacs.orgdundee.ac.uk |

| BL-038 | Caspase-3, Caspase-9 | Induction of apoptosis in chondrosarcoma cells | mdpi.com |

| Derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one | Caspase-3, Caspase-7 | Induction of apoptosis in K562 cells | mdpi.com |

| Compound 36 | Caspase-3 | Induction of apoptosis | nih.gov |

Other Reported Biological Activities of this compound Analogues (e.g., Antihyperglycemic, Analgesic, Anticonvulsant, Antidepressant)

The benzofuran scaffold is a cornerstone in the development of therapeutic agents, with its derivatives exhibiting a wide spectrum of pharmacological effects. nih.govrsc.org Beyond their well-documented applications, analogues of the benzofuran core, including structures related to this compound, have been investigated for other significant biological activities, such as antihyperglycemic, analgesic, anticonvulsant, and antidepressant properties. rsc.orgnih.gov These explorations highlight the versatility of the benzofuran nucleus in medicinal chemistry.

Antihyperglycemic Activity

Several studies have pointed to the potential of benzofuran derivatives as antihyperglycemic agents, which are crucial in the management of diabetes mellitus. nih.govacs.org The structural framework of benzofuran allows for modifications that can lead to potent compounds for controlling blood sugar levels. For instance, compounds containing a 2-benzylbenzofuran moiety have demonstrated antihyperglycemic properties. nih.gov Research into benzofuran-containing thiazolidinediones has also identified them as novel antidiabetic agents. acs.org

| Compound Class | Key Research Findings | Reference |

|---|---|---|

| 2-Benzylbenzofuran derivatives | Exhibited a range of pharmacological activities, including antihyperglycemic effects. | nih.gov |

| Benzofuran-containing Thiazolidinediones | Identified as novel antidiabetic and hypolipidemic agents, suggesting potential for dual-action therapeutics. | acs.org |

Analgesic Activity

The search for new and effective pain relievers has led researchers to explore various chemical scaffolds, including benzofuran. Derivatives of benzofuran have been reported to possess analgesic properties, indicating their potential as a basis for the development of new pain management therapies. nih.govrsc.org Specifically, compounds featuring the 2-benzylbenzofuran moiety have been noted for their analgesic activity. nih.gov

| Compound Class | Key Research Findings | Reference |

|---|---|---|

| 2-Benzylbenzofuran derivatives | Demonstrated analgesic properties among a wide range of biological activities. | nih.gov |

| General Benzofuran derivatives | Have been extensively used as analgesic agents in various studies. | nih.gov |

Anticonvulsant Activity

Epilepsy and other seizure disorders affect a significant portion of the population, and there is an ongoing need for novel anticonvulsant drugs. Certain substituted benzofuran derivatives have been evaluated for their anticonvulsant activity. nih.govsemanticscholar.org The inherent versatility of the benzofuran structure allows for the synthesis of compounds with potential efficacy in controlling seizures. rsc.org

| Compound Class | Key Research Findings | Reference |

|---|---|---|

| Substituted furochromone, benzofuran, and flavone derivatives | A study focused on the synthesis and anticonvulsant activity of these derivatives, indicating the potential of the benzofuran core in this therapeutic area. | nih.govsemanticscholar.org |

Antidepressant Activity

The development of new antidepressant medications is a critical area of pharmaceutical research. Benzofuran derivatives have emerged as a class of compounds with potential antidepressant effects. rsc.org Their mechanism of action can involve interaction with various targets in the central nervous system. For instance, certain benzofuran analogues have been investigated for their psychoactive properties, which can be relevant to the treatment of depression. nih.govresearchgate.net

| Compound Class | Key Research Findings | Reference |

|---|---|---|

| 1,3,5-triphenyl-2-pyrazolines and related compounds | A study reported on the synthesis and antidepressant activity of these compounds, some of which are structurally related to benzofuran derivatives. | acs.org |

| Psychoactive benzofurans (e.g., 5-APB, 6-APB) | These compounds act as monoamine releasers and interact with serotonin receptors, a pharmacological profile that can be associated with antidepressant effects. | nih.govresearchgate.netjuniperpublishers.com |

Structure-activity Relationship Sar Studies of 5-methoxy-3-methylbenzofuran Derivatives

Influence of Substituent Position and Nature on Biological Activities

The biological activity of benzofuran derivatives is not intrinsic to the core structure alone but is profoundly modulated by the type, position, and orientation of attached functional groups. Research into these molecules consistently demonstrates that subtle changes to their chemical architecture can lead to significant shifts in their therapeutic potential.

Impact of Halogenation on Cytotoxicity and Antimicrobial Activity of Benzofuran Systems

The introduction of halogen atoms, such as bromine, chlorine, and fluorine, into the benzofuran structure is a well-established strategy for enhancing biological activity. mdpi.comnih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic halogen and a nucleophilic site on a biological target, thereby improving binding affinity. mdpi.comresearchgate.net

The position of the halogen is a critical determinant of its effect. mdpi.com For instance, attaching a bromine atom to the methyl group at the 3-position of the benzofuran ring has been shown to produce remarkable cytotoxic activity against leukemia cells. mdpi.comnih.gov Specifically, 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone demonstrated high and selective toxicity against K562 and HL60 cancer cell lines, with IC50 values of 5 µM and 0.1 µM, respectively. nih.govresearchgate.net Further studies have confirmed that bromoalkyl and bromoacetyl derivatives of benzofurans consistently exhibit high cytotoxicity. researchgate.netresearchgate.netmdpi.com

In the context of antimicrobial activity, halogenation is also a key factor. Studies have shown that introducing a halogen into the benzofuran structure can confer antimicrobial properties where none existed previously. nih.gov Derivatives containing two halogen atoms on an acetyl group were found to be active against Gram-positive cocci, while the presence of a halogen on the aromatic ring itself conferred additional antifungal activity. nih.gov The electronic properties of halogens play a significant role; the strong electron-withdrawing nature of dual halogenation (e.g., bromine and chlorine) can enhance the molecule's reactivity and its ability to interact with microbial enzymes.

| Compound/Derivative Class | Halogen/Position | Biological Activity | Cell Line/Organism | IC50/MIC | Source |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | Br at C3-methyl | Cytotoxic | K562 (Leukemia) | 5 µM | nih.govresearchgate.net |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | Br at C3-methyl | Cytotoxic | HL60 (Leukemia) | 0.1 µM | nih.govresearchgate.net |

| Bromoalkyl/bromoacetyl derivatives | Br on alkyl/acetyl group | Cytotoxic | Cancer and normal cells | Not specified | researchgate.netresearchgate.netmdpi.com |

| Dihaloacetyl derivatives | Two halogens on acetyl | Antibacterial | Gram-positive cocci | 50 to 200 μg/mL | nih.gov |

| Aromatic ring halogenated derivatives | Halogen on benzene ring | Antifungal | Candida albicans, C. parapsilosis | 100 µg/mL | nih.gov |

| Aryl-substituted benzofurans | Two Br atoms (C5-benzofuran, C4-phenyl) | Antibacterial | Various bacterial strains | 29.76-31.96 mmol/L | nih.gov |

Role of Methoxy Group Placement on Enzyme Inhibition and Receptor Affinity

The position of methoxy (–OCH₃) groups on the benzofuran scaffold and its substituents is crucial in defining the compound's interaction with enzymes and cellular receptors. unica.itbohrium.comnih.gov This is clearly illustrated in studies of 2-phenylbenzofuran derivatives as inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurological disorders. unica.it

Research has shown that both the number and the placement of methoxy groups on the 2-phenyl ring significantly influence the inhibitory activity and selectivity for MAO isoforms (MAO-A and MAO-B). unica.itbohrium.comnih.govresearchgate.net For instance, a methoxy group at the meta position of the 2-phenyl ring was found to be more favorable for MAO-B inhibition than substitution at the ortho position. unica.it The compound 2-(3-methoxyphenyl)-5-nitrobenzofuran emerged as the most potent MAO-B inhibitor in one series, with an IC50 value of 0.024 µM. bohrium.comnih.govresearchgate.net

Similarly, in the context of anticancer activity, the placement of methoxy groups on the benzofuran core itself dictates potency. mdpi.comnih.gov Derivatives with a methoxy group at the C-6 position exhibited significantly higher activity than those with the same group at the C-7 position. mdpi.comnih.gov The complete absence of a methoxy substituent often leads to a marked decrease in biological activity. mdpi.com Molecular modeling studies suggest that these methoxy groups can form critical hydrogen bonds with amino acid residues, such as serine and methionine, within the active sites of target enzymes like aromatase, thereby anchoring the inhibitor and enhancing its effect. researchgate.net

| Compound | Methoxy Position | Target Enzyme | Activity (IC50) | Source |

| 2-(3-methoxyphenyl)-5-nitrobenzofuran | meta on 2-phenyl ring | MAO-B | 0.024 µM | bohrium.comnih.govresearchgate.net |

| 7-nitro-2-phenylbenzofuran | None on 2-phenyl ring | MAO-A | 0.168 µM | bohrium.comnih.gov |

| C-6 Methoxy benzofuran derivative | C-6 on benzofuran core | Not specified | More potent | mdpi.comnih.gov |

| C-7 Methoxy benzofuran derivative | C-7 on benzofuran core | Not specified | Less potent | mdpi.comnih.gov |

| (5-hydroxy-4-phenylbenzofuran-2-yl) (4-methoxyphenyl) methanone | para on benzoyl moiety | Tubulin | Sub-micromolar | cancerresgroup.us |

Effects of Alkyl, Aryl, and Heterocyclic Substituents on Pharmacological Profiles of 5-Methoxy-3-methylbenzofuran Analogues

Beyond halogens and methoxy groups, the addition of larger alkyl, aryl, and heterocyclic moieties to the benzofuran framework opens up a vast chemical space, leading to diverse pharmacological profiles. The introduction of an N-aryl piperazine group, for example, has been linked to potent anti-inflammatory and anti-cancer activities. rsc.org Similarly, substituting the benzofuran core with an N-phenethyl carboxamide has been shown to significantly boost antiproliferative activity, an effect that can be further amplified by adding a morpholinyl group to the N-phenethyl ring. mdpi.com

The nature of the substituent at the C-2 position is particularly important for cytotoxicity. nih.govrsc.org Research has shown that modifying this position with various heterocyclic rings can modulate the compound's anticancer effects. rsc.org In a different therapeutic area, the synthesis of benzofuran derivatives with various phenoxy groups at the 3-position led to the discovery of compounds with potent osteoblast differentiation-promoting activity, highlighting potential applications in treating osteoporosis. jst.go.jp

Starting from 3-acetyl-5-methoxy-2-methylbenzofuran, a variety of complex heterocyclic systems have been synthesized, including pyrazoles, isoxazoles, and triazoles. eujournal.org Screening of these novel compounds revealed that some possessed promising antioxidant activity, demonstrating that the core structure is a versatile scaffold for developing agents with a wide range of biological functions. eujournal.org

Correlation Between Substituent Electronic Properties and Biological Response

The biological activity of this compound derivatives is intrinsically linked to the electronic properties of their substituents. The distribution of electron density across the molecule, influenced by electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), often dictates the strength and nature of its interaction with biological targets.

For antimicrobial activity, a clear trend has been observed where the presence of EWGs, such as halogens or nitro groups, tends to increase potency, particularly when positioned at the ortho position of the benzofuran ring or the para position of an attached aryl ring. nih.gov Conversely, the addition of EDGs often weakens antimicrobial effects. nih.gov This suggests that a lower electron density in specific regions of the molecule may be favorable for inhibiting microbial growth.

However, the relationship is not always straightforward and can be highly dependent on the specific biological target. For instance, while the electron-donating nature of a methoxy group at the para position of a benzoyl moiety was found to be optimal for antiproliferative activity in one study, cancerresgroup.us other research has shown that both strong EWGs and EDGs can lead to a decrease in antiproliferative effects in certain cancer cell lines. mdpi.com This indicates a more complex interplay where factors like molecular shape, hydrophobicity, and the potential for specific interactions like hydrogen or halogen bonding can override simple electronic trends. mdpi.com The multifaceted role of halogens, which act as EWGs inductively but can also participate in favorable halogen bonding, exemplifies this complexity. mdpi.com

Mechanistic Insights into the Biological Action of 5-methoxy-3-methylbenzofuran Analogues

Elucidation of Cellular Pathways Involved in Cytotoxicity (e.g., Apoptosis vs. Necrosis)

Research into the cytotoxic effects of 5-methoxy-3-methylbenzofuran analogues reveals that their primary mechanism of inducing cell death is through apoptosis, a controlled process of cell self-destruction, rather than necrosis, which is an uncontrolled cell death that can trigger inflammation. nih.gov

Several studies have confirmed the pro-apoptotic properties of various benzofuran derivatives. For instance, treatment of cancer cells with certain benzofuran compounds led to a significant increase in the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade. nih.govmdpi.com One study showed that compound 1e, a benzofuran derivative, caused a nearly five-fold increase in caspase 3/7 activity, while compounds 1c and 2d induced a two-fold increase. nih.gov The induction of apoptosis is further supported by findings from Annexin V-FITC assays, which detect the externalization of phosphatidylserine, an early marker of apoptosis. semanticscholar.orgnih.gov

The cytotoxic activity of these compounds is often selective towards cancer cells. For example, some bromo derivatives of benzofuran have shown selective toxicity towards human leukemia cells (K562 and HL-60) while being non-toxic to healthy endothelial cells (HUVEC). nih.gov This selectivity is a crucial aspect of developing effective anticancer agents.

Furthermore, some benzofuran derivatives have been shown to induce cell cycle arrest, another hallmark of apoptosis. For example, compound 7, a derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, caused G2/M phase arrest in HepG2 cells, while compound 8, a derivative of methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, led to cell cycle arrest at the S and G2/M phases in A549 cells. mdpi.comresearchgate.net Other studies have observed that certain 3-methylbenzofuran and 3-(morpholinomethyl)benzofuran derivatives also induce G2/M phase arrest and an increase in the sub-G1 cell population, which is indicative of apoptotic cells. nih.gov

The table below summarizes the cytotoxic and apoptotic effects of selected benzofuran derivatives on different cancer cell lines.

| Compound | Cell Line | Cytotoxic Effect (IC50) | Apoptotic Mechanism |

| Compound 1e | K562 | Not specified | ~5-fold increase in caspase 3/7 activity nih.gov |

| Compound 1c | K562 | Not specified | ~2-fold increase in caspase 3/7 activity nih.gov |

| Compound 2d | K562 | Not specified | ~2-fold increase in caspase 3/7 activity nih.gov |

| Compound 7 | A549, HepG2 | A549: Potent | Induces caspase-dependent apoptosis, G2/M phase arrest in HepG2 cells mdpi.comresearchgate.net |

| Compound 8 | A549, HepG2 | A549 & HepG2: Significant | Induces apoptosis, S and G2/M phase arrest in A549 cells mdpi.comresearchgate.net |

| Compound 6 | K562 | 3.83 ± 0.6 µM | Induces apoptosis semanticscholar.org |

| 4b | A549 | Not specified | 42.05% apoptosis, G2/M phase arrest nih.gov |

| 15a | NCI-H23 | 2.52 µM | Significant apoptosis, G2/M phase arrest nih.gov |

| 16a | NCI-H23 | 0.49 µM | Significant apoptosis, G2/M phase arrest nih.gov |

Molecular Interactions with Target Enzymes and Receptors of this compound Derivatives

The biological activity of this compound derivatives stems from their interactions with various molecular targets, including enzymes and receptors. The benzofuran core is known to interact with a range of these biological molecules.

One of the identified molecular targets for certain benzofuran derivatives is tubulin . semanticscholar.orgmdpi.comresearchgate.net Tubulin is a crucial protein involved in the formation of microtubules, which are essential for cell division. By interfering with tubulin polymerization, these compounds can disrupt the cell cycle and induce apoptosis. semanticscholar.orgmdpi.comresearchgate.net For example, 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone has been identified as a promising anticancer agent that targets tubulin. semanticscholar.orgmdpi.com

Another important target is the mammalian target of rapamycin (mTOR) signaling pathway, which is often dysregulated in cancer. researchgate.netnih.gov A series of benzofuran derivatives have been synthesized as inhibitors of mTORC1, a protein complex within this pathway. researchgate.net For instance, derivative 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, ndimethylpiperidin-4-amine (compound 9) showed significant cytotoxic activity against a head and neck cancer cell line with a low IC50 value. researchgate.netnih.gov

Furthermore, some benzofuran derivatives have been found to interact with DNA . nih.gov Biochemical assays have shown that certain compounds can inhibit the cleavage of plasmid DNA by restriction endonucleases, suggesting a direct interaction with DNA. nih.gov This interaction can contribute to their cytotoxic effects.

The hypoxia-inducible factor (HIF-1) pathway, which is involved in the development of tumors, is another target for benzofuran derivatives. nih.gov A benzene-sulfonamide-based benzofuran derivative was designed to inhibit this pathway and showed inhibition of both p53-null and p53-wild-type cancer cells. nih.gov

Recent chemical proteomics studies have identified mitochondrial malate dehydrogenase (MDH2) as an additional cellular target for a family of benzofuran compounds that act as allosteric modulators of Hsp90. unimi.it This interaction with MDH2 may contribute to the cytotoxic mechanism of these compounds. unimi.it

The table below highlights some of the key molecular targets of benzofuran derivatives.

| Molecular Target | Interacting Benzofuran Derivative(s) | Effect of Interaction |

| Tubulin | 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | Inhibition of microtubule polymerization, cell cycle arrest, apoptosis semanticscholar.orgmdpi.comresearchgate.net |

| mTORC1 | 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, ndimethylpiperidin-4-amine (compound 9) | Inhibition of mTOR signaling, cytotoxicity in cancer cells researchgate.netnih.gov |

| DNA | Unspecified benzofuran derivatives | Inhibition of DNA cleavage by endonucleases nih.gov |

| HIF-1 Pathway | Benzene-sulfonamide-based benzofuran derivative | Inhibition of the HIF-1 pathway, cytotoxicity in cancer cells nih.gov |

| MDH2 | Benzofuran Hsp90 modulators | Potential contribution to cytotoxicity unimi.it |

Investigation of Signaling Cascade Modulation by Benzofuran Compounds

Benzofuran compounds have been shown to modulate various signaling cascades within cells, which underlies their diverse biological activities.